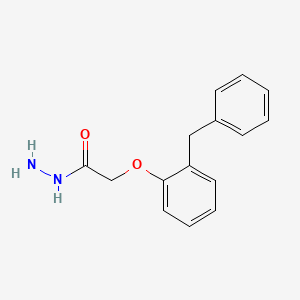![molecular formula C21H18N4O3S B2832081 2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid CAS No. 956361-16-3](/img/structure/B2832081.png)
2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a methoxy group (-OCH3), a pyrazole ring, a phenyl ring, and a thiazole ring. These functional groups could potentially give the compound a variety of chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group might be introduced through a reaction with ammonia or an amine. The methoxy group could be introduced through a reaction with methanol. The pyrazole and thiazole rings would likely be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups. For example, the amino group might make the compound a base, while the presence of the rings could stabilize the molecule and reduce its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amino and methoxy groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Excretion of Related Compounds
Research on the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family suggests a potential interest in the metabolism and excretion pathways of complex acetic acids related to health conditions such as transient tyrosinemia. This study highlights the importance of understanding the metabolic pathways of complex chemical compounds, which could extend to the study of 2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid in relation to genetic metabolic disorders (Niederwieser, Wadman, & Danks, 1978).
Biomonitoring and Occupational Health
The study on biomonitoring of 2-(2-alkoxyethoxy)ethanols by analyzing urinary 2-(2-alkoxyethoxy)acetic acids underscores the relevance of monitoring environmental and occupational exposure to chemical compounds. Similar methodologies could be applied to assess exposure to and the effects of this compound in occupational settings (Laitinen & Pulkkinen, 2005).
Screening for Small-Bowel Disease
The evaluation of urinary 4-hydroxyphenylacetic acid as a potential screening method for small-bowel disease demonstrates the diagnostic value of specific acetic acids in medical research. Investigating the role of related compounds, such as this compound, could provide insights into novel diagnostic markers or therapeutic targets (Chalmers, Valman, & Liberman, 1979).
Neurotransmitter Metabolism Research
Research on cerebrospinal fluid values for monoamine metabolites and other amino compounds in conditions like Rett syndrome offers a glimpse into how complex acetic acids could be utilized in studying neurotransmitter metabolism and associated disorders. Understanding the interactions of compounds like this compound with neurotransmitter pathways could provide valuable insights (Perry, Dunn, Ho, & Crichton, 1988).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[5-amino-4-(4-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-28-15-9-7-13(8-10-15)16-12-23-25(20(16)22)21-24-19(14-5-3-2-4-6-14)17(29-21)11-18(26)27/h2-10,12H,11,22H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVQWVWTGRDEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2831998.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)


![N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide](/img/structure/B2832006.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2832011.png)
![2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2832012.png)
![2-(4-bromophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2832016.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2832019.png)
